

# Application Notes: Solid-Phase Extraction of Citalopram N-oxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223

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## Introduction

**Citalopram N-oxide** is a metabolite of the widely prescribed antidepressant, citalopram.<sup>[1]</sup> Accurate quantification of citalopram and its metabolites, including the N-oxide, in biological matrices is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex samples like plasma, leading to cleaner extracts and improved analytical sensitivity.<sup>[2]</sup> This document provides a detailed protocol for the solid-phase extraction of **Citalopram N-oxide** from human plasma, based on established methods for citalopram and its other metabolites.

## Physicochemical Properties of Citalopram N-oxide

A summary of the key physicochemical properties of **Citalopram N-oxide** is presented in the table below.

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>21</sub> FN <sub>2</sub> O <sub>2</sub>
Molecular Weight	340.39 g/mol <a href="#">[1]</a>
Melting Point	91-93°C <a href="#">[1]</a>
Solubility	Slightly soluble in DMSO and Methanol <a href="#">[1]</a>
pKa (Predicted)	4.73 ± 0.40 <a href="#">[1]</a>

## Experimental Protocol: Solid-Phase Extraction of Citalopram N-oxide from Human Plasma

This protocol is a representative method adapted from established procedures for citalopram and its metabolites and may require optimization for specific applications.[\[3\]](#) The procedure utilizes a reversed-phase C18 SPE cartridge.

### Materials and Reagents

- C18 SPE Cartridges (e.g., 50 mg, 1 mL)
- Human Plasma
- Internal Standard (IS) Solution (e.g., a structurally similar compound not present in the sample)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Ultrapure Water
- 1 N HCl
- 0.5% Perchloric Acid in Methanol
- Vortex Mixer

- Centrifuge
- SPE Vacuum Manifold
- Sample Evaporation System (e.g., Nitrogen evaporator)

#### Sample Preparation

- Thaw frozen human plasma samples at room temperature.
- Centrifuge the plasma at 4000 x g for 5 minutes to pellet any particulate matter.[3]
- Transfer 0.5 mL of the plasma supernatant to a clean polypropylene tube.
- Spike the plasma sample with an appropriate volume of the internal standard solution.
- Add 0.5 mL of acetonitrile to the plasma sample.[3]
- Vortex the mixture for 30 seconds to precipitate proteins.[3]
- Centrifuge at 1500 x g for 13 minutes.[3]
- The resulting supernatant is the pre-treated sample ready for SPE.

#### Solid-Phase Extraction Procedure

- Conditioning:
  - Wash the C18 SPE cartridge with 1.0 mL of 1 N HCl.[3]
  - Follow with two washes of 1.0 mL of methanol.[3]
  - Finally, equilibrate the cartridge with 1.0 mL of ultrapure water.[3] Ensure the sorbent bed does not run dry.
- Loading:
  - Load the entire volume of the pre-treated sample supernatant onto the conditioned SPE cartridge.

- Allow the sample to pass through the sorbent bed under gravity or with a gentle vacuum.  
[3]
- Washing:
  - Wash the cartridge with 1.0 mL of ultrapure water to remove hydrophilic impurities.[3]
  - Follow with a wash of 1.0 mL of 50% methanol in water to remove less strongly retained interferences.[3]
  - Perform a final wash with 1.0 mL of acetonitrile to remove other potential interferences.[3]
- Elution:
  - Elute the retained analytes with 0.3 mL of methanol containing 0.5% perchloric acid.[3]
  - Collect the eluate in a clean collection tube.

#### Post-Extraction Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 65°C.[3]
- Reconstitute the dried residue in 0.25 mL of the mobile phase used for the subsequent analytical method (e.g., LC-MS/MS).[3]
- Vortex the reconstituted sample to ensure complete dissolution.
- The sample is now ready for injection into the analytical instrument.

## Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of citalopram and its primary metabolite, desmethylocitalopram. Specific quantitative data for **Citalopram N-oxide** was not available in the reviewed literature.

Table 1: Linearity and Limit of Quantification

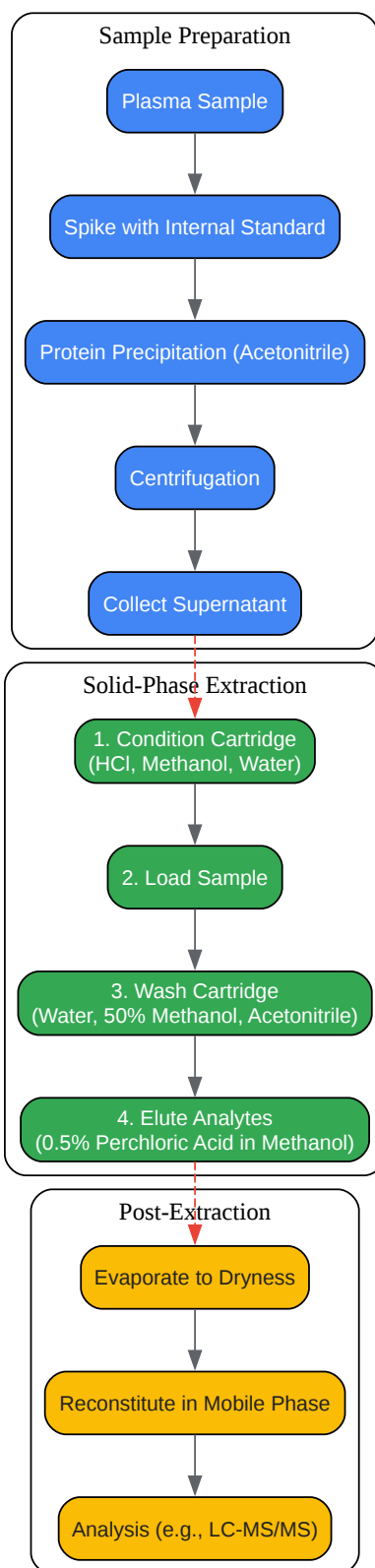
Analyte	Matrix	Linearity Range (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Citalopram	Plasma	10 - 150	12
Desmethycitalopram	Plasma	5 - 75	6

Table 2: Recovery and Precision

Analyte	Matrix	Recovery (%)	Within-Run CV (%)	Between-Run CV (%)
Citalopram	Plasma	104 ± 3 <sup>[4]</sup>	2.5 (at 400 ng/mL) <sup>[4]</sup>	5.2 (at 400 ng/mL) <sup>[4]</sup>
Desmethycitalopram	Plasma	104 ± 3 <sup>[4]</sup>	2.9 (at 200 ng/mL) <sup>[4]</sup>	2.9 (at 200 ng/mL) <sup>[4]</sup>

## Visualizations

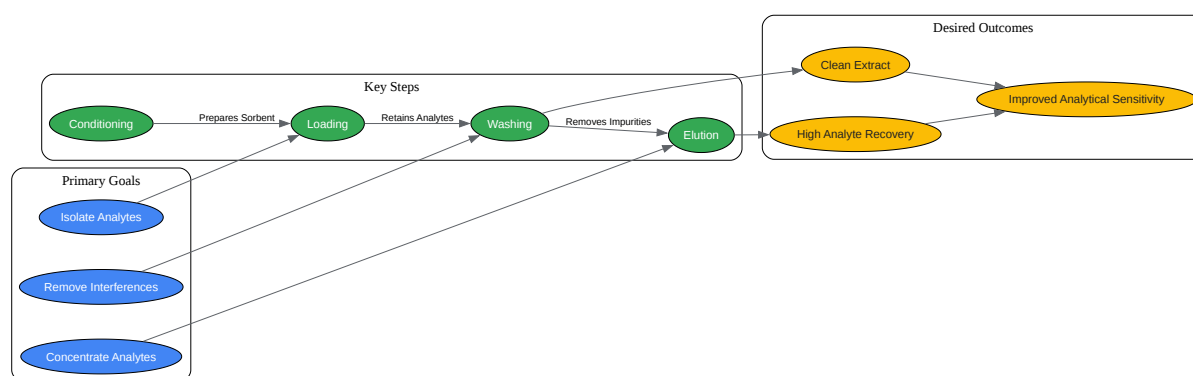
Diagram 1: General Solid-Phase Extraction Workflow



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Caption: General workflow for the solid-phase extraction of **Citalopram N-oxide**.

Diagram 2: Logical Relationships in SPE



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Caption: Logical relationships between SPE steps, goals, and outcomes.

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## References

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